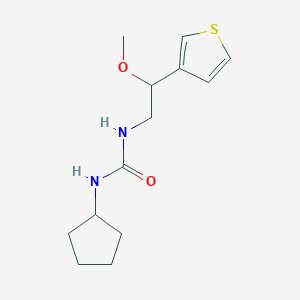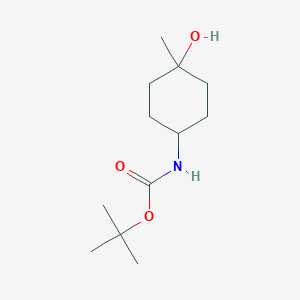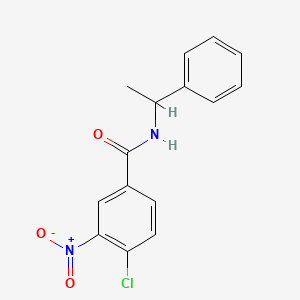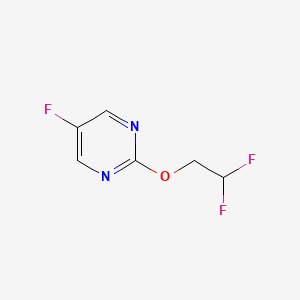
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea (CTA018) is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.
Mécanisme D'action
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many proteins involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the activity of these proteins, leading to cell cycle arrest and apoptosis in cancer cells, and reduced inflammation and oxidative stress in neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of several proteins involved in cell growth and survival, including AKT, HER2, and c-MET. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological cells, this compound reduces oxidative stress and inflammation by inhibiting the activity of several proteins involved in these processes, including NF-κB and NADPH oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent and selective inhibitory activity against HSP90. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. One area of interest is the development of more potent and selective inhibitors of HSP90. Another area of interest is the investigation of the effects of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the potential of this compound in other diseases, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic effects in various diseases. Its synthesis method involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(thiophen-3-yl)ethylamine. This compound works by inhibiting the activity of HSP90, leading to cell cycle arrest and apoptosis in cancer cells, and reduced inflammation and oxidative stress in neurological disorders. This compound has several advantages for lab experiments, including its small size and potent inhibitory activity, but also has some limitations, such as low solubility in water and short half-life. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of HSP90 and investigation of its potential in other diseases.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(thiophen-3-yl)ethylamine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO). The resulting product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-12(10-6-7-18-9-10)8-14-13(16)15-11-4-2-3-5-11/h6-7,9,11-12H,2-5,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMMINXVNOESQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2925427.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2925428.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide](/img/structure/B2925432.png)

![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)

![2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2925436.png)

![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)